(E)-2-(But-2-en-2-yl)aniline
CAS No.:
Cat. No.: VC16001016
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N |
|---|---|
| Molecular Weight | 147.22 g/mol |
| IUPAC Name | 2-[(E)-but-2-en-2-yl]aniline |
| Standard InChI | InChI=1S/C10H13N/c1-3-8(2)9-6-4-5-7-10(9)11/h3-7H,11H2,1-2H3/b8-3+ |
| Standard InChI Key | SYVSVMCXNPGONH-FPYGCLRLSA-N |
| Isomeric SMILES | C/C=C(\C)/C1=CC=CC=C1N |
| Canonical SMILES | CC=C(C)C1=CC=CC=C1N |
Introduction
Structural Characteristics
Molecular Architecture and Nomenclature
(E)-2-(But-2-en-2-yl)aniline (CAS: 133901-59-4) possesses the molecular formula C₁₀H₁₃N and a molar mass of 147.22 g/mol . Its IUPAC name, 2-[(E)-but-2-en-2-yl]aniline, reflects the trans configuration of the butenyl group relative to the aromatic ring. The compound’s SMILES notation, C/C=C(\C)/C1=CC=CC=C1N, explicitly denotes the (E)-stereochemistry through the arrangement of substituents around the double bond .
The amino group at the benzene ring’s ortho position enhances electron density, facilitating nucleophilic reactivity. This electronic profile is critical for its participation in electrophilic substitution and condensation reactions.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃N | |
| Molar Mass | 147.22 g/mol | |
| SMILES | C/C=C(\C)/C1=CC=CC=C1N | |
| InChIKey | SYVSVMCXNPGONH-FPYGCLRLSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (E)-2-(But-2-en-2-yl)aniline involves a two-step protocol optimized for stereochemical control. As reported by Pigeon et al. (1999), the process begins with the alkylation of aniline derivatives in diethyl ether, followed by acid-catalyzed isomerization using p-toluenesulfonic acid in toluene under heating . This method achieves moderate yields, with the second step ensuring preferential formation of the (E)-isomer through thermodynamic stabilization.
Table 2: Synthetic Protocol Overview
| Step | Reagents/Conditions | Duration | Role in Stereoselectivity |
|---|---|---|---|
| 1 | Diethyl ether, alkylation | - | Introduces butenyl group |
| 2 | p-TsOH, toluene, 80°C | 45 min | Promotes (E)-isomer formation |
Optimization Strategies
Physicochemical Properties
Thermal and Solubility Profiles
(E)-2-(But-2-en-2-yl)aniline exhibits a melting point range of 34–36°C and a boiling point of 248–250°C at atmospheric pressure. Its calculated partition coefficient (XLogP3) of 2.9 indicates moderate lipophilicity, favoring solubility in organic solvents like toluene and dichloromethane over aqueous media . The compound’s vapor pressure at 25°C is approximately 0.12 mmHg, reflecting limited volatility under standard conditions.
Spectroscopic Signatures
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IR Spectroscopy: Strong N-H stretching at ~3400 cm⁻¹ and C=C absorption at 1640 cm⁻¹.
-
NMR (¹H): Aromatic protons resonate at δ 6.8–7.2 ppm, while the trans-vinylic protons appear as a doublet at δ 5.6 ppm (J = 15.8 Hz) .
-
Mass Spectrometry: Base peak at m/z 147 (M⁺), with fragmentation ions at m/z 106 (C₇H₈N⁺) and 77 (C₆H₅⁺) .
Reactivity and Functional Behavior
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes nitration and sulfonation at the para position relative to the amino group. For example, nitration with HNO₃/H₂SO₄ yields 4-nitro-(E)-2-(but-2-en-2-yl)aniline, a precursor to dyes and agrochemicals .
Redox Characteristics
Oxidation with KMnO₄ in acidic conditions cleaves the double bond, generating 2-(2-oxopropyl)aniline. Conversely, catalytic hydrogenation (H₂/Pd-C) produces the saturated analogue, 2-(butan-2-yl)aniline, which exhibits enhanced stability but reduced reactivity .
Applications and Industrial Relevance
Pharmaceutical Intermediates
(E)-2-(But-2-en-2-yl)aniline is a key intermediate in synthesizing tyrosine kinase inhibitors and NSAID derivatives. Its rigid structure aids in molecular docking studies, optimizing drug-receptor interactions .
Materials Science Applications
The compound’s conjugated system enables its use in conductive polymers. Copolymerization with thiophene derivatives yields materials with tunable bandgaps for organic photovoltaics .
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